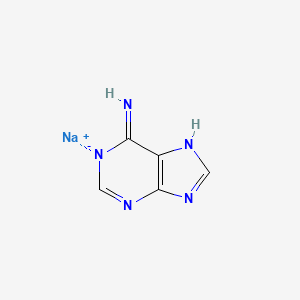

Adenine, monosodium salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

40428-86-2 |

|---|---|

Molecular Formula |

C5H4N5Na |

Molecular Weight |

157.11 g/mol |

IUPAC Name |

sodium;7H-purin-1-id-6-imine |

InChI |

InChI=1S/C5H4N5.Na/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H2-,6,7,8,9,10);/q-1;+1 |

InChI Key |

GDQWMVUOVOVACL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=N)[N-]C=N2.[Na+] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Adeninate Anion Sodium Ion Interactions

Quantum Chemical Studies on Sodium Affinity and Coordination Sites in Adeninate Anions

Quantum chemical methods are instrumental in elucidating the intrinsic properties of the interaction between the sodium cation and the adeninate anion. These studies provide a fundamental understanding of binding affinities and the geometry of the resulting complex.

Density Functional Theory (DFT) is a widely used computational method to investigate the interactions between cations and anions. researchgate.netdntb.gov.ua In the case of the adeninate anion and Na⁺, DFT calculations, often in conjunction with other high-level methods like Coupled Cluster Singles and Doubles (CCSD), have been employed to determine the most stable structures of the contact ion-pairs. nih.govresearchgate.net

A key finding from these computational studies is a strong preference for bidentate (two-point) coordination of the sodium ion to the nitrogen atoms at the N3 and N9 positions of the adeninate anion. nih.govresearchgate.netup.ac.zanih.gov This N3N9 contact ion-pair is shown to be significantly more stable than other potential coordination sites, such as the N7 position. nih.gov This theoretical preference for N3 and N9 coordination helps explain experimental observations where alkylation of the adeninate anion occurs primarily at these positions. mdpi.com The formation of the contact ion-pair induces a significant polarization of the adeninate anion, making the N3 and N9 atoms the most negative and, therefore, the most nucleophilic sites. nih.govresearchgate.netup.ac.zanih.gov

Calculations using the CAM-B3LYP functional within DFT have also been used to study the sodium affinity of adenine (B156593) in various conditions. researchgate.net

The environment surrounding the ion-pair plays a critical role in its stability and structure. Microsolvation models, where a small, explicit number of solvent molecules are included in the calculation, offer a way to bridge the gap between gas-phase calculations and bulk solution behavior.

Studies have shown that the presence of even a single solvent molecule (e.g., H₂O, NH₃, H₂S, HF) can increase the calculated sodium affinity of adenine in the gas phase. researchgate.net This suggests that microsolvation can be a factor in modifying the tendency of the molecule to bind with a sodium ion. researchgate.net

Furthermore, investigations of the adeninate-sodium contact ion-pair with the inclusion of explicit dimethyl sulfoxide (B87167) (DMSO) molecules showed that the solvent molecules did not alter the preference for the bidentate N3N9 coordination site. nih.govnih.gov This indicates the intrinsic stability of this specific ion-pair configuration. nih.govnih.gov Quantum chemical calculations have demonstrated that while a sodium ion in close proximity to an adenine-thymine base pair can disrupt the hydrogen bonds, a single water molecule positioned between the ion and the base pair can provide complete protection, highlighting the crucial role of hydration. nih.gov

The stability of the contact ion-pair can be quantified by the inter-ionic interaction energy, which describes the strength of the bond between the cation and the anion. nih.gov This energy is composed of both electrostatic and covalent contributions. nih.gov

Computational analyses reveal that the interaction between Na⁺ and the adeninate anion is predominantly electrostatic. nih.gov However, a surprisingly significant covalent contribution of approximately -10.8 ± 0.8 kcal/mol was identified for the in-plane Na-Adeninate complexes. nih.gov The bidentate coordination at the N3 and N9 atoms results in the strongest inter-ionic interaction, which is calculated to be about 30 kcal/mol more stabilizing than coordination at the N7 atom. nih.govresearchgate.netup.ac.zanih.gov This substantial energy difference underscores the high selectivity of the sodium ion for the N3N9 site. nih.govresearchgate.netup.ac.zanih.gov

| Coordination Site | Total Interaction Energy (Eint) (kcal/mol) | Electrostatic Component (Vcl) (kcal/mol) | Covalent Component (VXC) (kcal/mol) | Covalent Contribution (%) |

|---|---|---|---|---|

| N3N9-CIP | -120.1 | -109.3 | -10.8 | 9.0% |

| N7-CIP | -90.1 | -80.0 | -10.1 | 11.2% |

Data derived from CCSD level calculations presented in the study by Buyens et al. nih.gov The total interaction energy for the N3N9-CIP is significantly more stabilizing than for the N7-CIP.

Molecular Dynamics Simulations of Adenine-Sodium Ion Associations in Biological Models

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into how ions like sodium interact with larger biological structures such as nucleic acids. annualreviews.orgresearchgate.net These simulations model the movements of all atoms in the system, including the solvent, offering a more complete picture of ion association in a biological context. annualreviews.org

MD simulations are routinely used to investigate the cloud of counterions surrounding highly charged polymers like DNA and RNA. researchgate.netoup.com In these simulations, sodium ions are not statically bound but move diffusively, preferentially sampling the electronegative regions around the nucleic acid. oup.com

For DNA, simulations show that Na⁺ ions bind to the electronegative atoms in both the major and minor grooves. nih.gov Specifically for adenine, binding occurs at the N7 atom. nih.gov The binding is often non-uniform along the DNA sequence, and direct binding to the DNA bases is a relatively infrequent event, with site occupancies being generally low. oup.com These simulations highlight that ion association is a dynamic process influenced by the specific sequence and conformation of the nucleic acid. annualreviews.orgoup.com

Structural and Spectroscopic Elucidation of Adenine Salts

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Adeninate Salt Aggregation and Ion-Pairing

NMR spectroscopy is a powerful tool for probing the molecular interactions and dynamic processes of adeninate salts in solution. Studies in solvents like dimethyl sulfoxide (B87167) (DMSO) provide detailed insights into the self-aggregation of adeninate anions and the specific coordination sites of counterions.

In solution, the adeninate anion does not typically exist in a free form but rather engages in self-aggregation. This process is concentration-dependent. At increasing concentrations, π-π stacking interactions lead to the formation of dimers as the predominant species. This is followed by the formation of higher-order aggregates, a process significantly influenced by the coordination of the metal cations.

The aggregation behavior can be monitored by observing changes in the chemical shifts of the purine (B94841) protons (C2-H and C8-H) and the amine (NH2) protons. As the concentration of sodium adeninate (Na-Ade) in DMSO-d6 increases, a noticeable change in chemical shifts occurs, indicating the progression from ion pairs to stacked dimers and larger aggregates. This phenomenon is not unique to adenine (B156593), as similar aggregation behavior, where signal strength is reduced upon aggregation, has been observed for other molecules like therapeutic peptides. Pulsed-field gradient spin-echo (PGSE) NMR experiments can also be used to determine the size of aggregates in solution by measuring their diffusion coefficients.

| Concentration Range | Proton | Observed Shift Change | Interpretation |

|---|---|---|---|

| Low to High | C2-H | Noticeable downfield shift | Indicates a shift from ion-pair species to self-aggregation through π-π stacking. |

| C8-H | Noticeable downfield shift | ||

| NH2 | Noticeable downfield shift |

NMR studies, often complemented by computational modeling, have been crucial in identifying the coordination sites of the sodium cation with the adeninate anion. In DMSO, adenine monosodium salt exists as a contact ion-pair (CIP). Experimental and theoretical data indicate that the cation does not coordinate to a single nitrogen atom but often interacts with multiple sites.

Computational studies using a molecular-wide and electron density-based (MOWED) approach have shown a strong preference for bidentate (two-site) coordination of the Na+ ion at the N3 and N9 atoms of the purine ring. This mode of coordination is one of the most energetically favorable. Other potential coordination sites include N1 and N7. The formation of these ion pairs results in a significant reorganization of the electron density within the purine ring, which in turn influences the anion's chemical reactivity. The consistent finding of coordination at the N3 and N9 atoms helps explain the observed regioselectivity in alkylation reactions, which predominantly yield N9- and N3-alkylated products.

| Coordination Site(s) | Coordination Mode | Relative Energy (kcal/mol) | Supporting Evidence |

|---|---|---|---|

| N9 | Monodentate | 0 |

X-ray Crystallography of Anionic Adenine Salts and Related Compounds

Challenges and Successes in Crystallization of Adenine Sodium Salts

The crystallization of adenine sodium salts presents notable challenges, primarily stemming from the physicochemical properties of the sodium cation and its interaction with both the adeninate anion and solvent molecules. A significant hurdle in obtaining single crystals of adenine monosodium salt is its high solubility in water. ontosight.ai Furthermore, attempts to crystallize the salt from aqueous solutions have often been met with limited success, frequently yielding poorly crystalline polymorphs or amorphous solids instead of well-defined single crystals. rsc.org

Research into the crystallization of alkali metal salts of adenine has highlighted the distinct behavior of sodium ions compared to larger alkali cations like potassium and cesium, which form anhydrous crystals with direct cation-adeninate coordination. rsc.org The difficulty with the sodium salt is largely attributed to the strong preference of the Na⁺ ion to coordinate with water molecules. rsc.org Quantum-chemical calculations suggest that sodium cations exhibit a preference for water or guanylate coordination via oxygen, which competes with and often overrides the coordination with adenylate nitrogen atoms. rsc.org This affinity for hydration and the flexible coordination geometry of the Na⁺ ion contribute to the difficulty in achieving the ordered, anhydrous crystal lattice seen with other alkali metals. rsc.orgresearchgate.net

Despite these challenges, there have been successes in elucidating the structure of adenine sodium salt under specific non-aqueous conditions. A key success was the characterization of a crystal structure of the adenine sodium salt containing dimethylsulfoxide (DMSO) solvating molecules. rsc.orgresearchgate.net In this environment, the oxygen atom of the DMSO solvent was found to actively participate in the coordination sphere of the sodium cation, alongside nitrogen atoms from the adenine heterocycle. researchgate.net Studies in DMSO solution have also revealed that the adeninate anion does not exist in a free state but rather as an ion-pair with the Na⁺ counter-ion. This ion-pair formation involves the sodium cation coordinating in a bidentate fashion to the N3 and N9 nitrogen atoms of the purine ring, leading to a significant reorganization of the electron density within the heterocycle. researchgate.net

| Condition/Solvent | Outcome | Key Findings | Reference |

|---|---|---|---|

| Aqueous Solution (pH 14) | Unsuccessful (No crystalline solid) | Resulted in poorly crystalline polymorphs of adenine or amorphous solids. Na⁺ prefers water coordination. | rsc.org |

| Dimethylsulfoxide (DMSO) | Successful (Crystal structure described) | DMSO oxygen atom participates in Na⁺ coordination. Adeninate exists as an ion-pair with Na⁺, coordinated at N3 and N9. | rsc.orgresearchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis and Metal Ion Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of adenine and its salts, providing detailed insights into molecular structure and the nature of metal-ion interactions. researchgate.netnih.gov These methods are highly sensitive to changes in the vibrational modes of the purine ring and its functional groups that occur upon deprotonation and coordination with metal ions like Na⁺. nih.govlifescienceglobal.com

The interaction between the sodium ion and the adeninate anion in adenine monosodium salt leads to distinct and observable changes in the vibrational spectra when compared to neutral adenine. nih.gov Analysis of the Raman spectrum of an aqueous solution of adenine's sodium salt has allowed for the assignment of characteristic frequencies. researchgate.net The formation of the salt involves the deprotonation of adenine, and the resulting spectrum is characteristic of the adeninate anion. researchgate.netacs.org For instance, studies of adenine in the presence of Na⁺ ions from artificial seawaters noted the appearance of a new band at 1310 cm⁻¹, indicating a specific interaction. nih.gov

Comparative analysis of the FT-IR and Raman spectra of solid adenine and its aqueous sodium salt solution reveals key differences. While many vibrations are present in both spectra, there are considerable discrepancies in relative intensities and shifts in band positions. researchgate.net For example, strong IR absorptions for solid adenine at 1675 and 1606 cm⁻¹, attributed to a mix of C=N/C=C stretching and NH₂ scissoring modes, are altered upon salt formation in solution. researchgate.netresearchgate.net The vibrational spectra provide a detailed fingerprint of the molecular structure, allowing for the identification of frequency regions characteristic of the purine base and the perturbations caused by the sodium ion. researchgate.net

| Solid Adenine (FT-IR) | Solid Adenine (Raman) | Adenine Sodium Salt (Aqueous Raman) | Vibrational Assignment (Tentative) | Reference |

|---|---|---|---|---|

| 1675 | - | - | ν(C=N), ν(C=C) stretching | researchgate.netresearchgate.net |

| 1606 | 1618 | - | δ(NH₂) scissoring | researchgate.netresearchgate.net |

| - | 1482 | 1486 | Pyrimidine (B1678525) ring vibration | researchgate.net |

| - | 1458 | 1454 | Ring vibration (pyrimidine part) | researchgate.net |

| - | 1336 | 1330 | Imidazole (B134444) ring vibration | researchgate.net |

| - | - | 1310 | New band indicating Na⁺ interaction | nih.gov |

| 796 | 795 | 795 | Ring breathing (pyrimidine) | researchgate.net |

| 725 | 724 | 728 | Ring breathing (imidazole) | researchgate.net |

Biochemical and Enzymatic Research Applications of Adenine Containing Monosodium Salts

Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP) Monosodium Salt in Enzymatic Systems

Nicotinamide adenine dinucleotide phosphate, in its oxidized (NADP+) and reduced (NADPH) forms, is a crucial coenzyme in a multitude of cellular processes. The monosodium salt of NADP is frequently utilized in laboratory settings to study these reactions.

Role as a Cofactor in Anabolic and Redox Reactions in In Vitro Studies

NADP+ monosodium salt serves as an essential electron carrier in a wide array of in vitro anabolic and redox reactions. In its oxidized form, NADP+, it acts as an electron acceptor, being reduced to NADPH. Conversely, NADPH functions as a potent reducing agent, donating electrons to various enzymatic reactions. This cycling between the oxidized and reduced states is central to many biosynthetic pathways.

In anabolic processes, NADPH provides the necessary reducing power for the synthesis of complex molecules from simpler precursors. A primary example is its role in fatty acid and steroid synthesis. In mammalian cells, the generation of NADPH is largely independent of NADH and occurs primarily through the pentose (B10789219) phosphate pathway, particularly in tissues active in reductive synthesis such as the liver, adipose tissue, and mammary glands.

The NADP+/NADPH redox couple is vital for maintaining cellular redox homeostasis. nih.gov The balance between the oxidized and reduced forms of this coenzyme is a key determinant of the cellular redox environment. nih.gov In vitro studies often utilize NADP+ monosodium salt to reconstitute enzymatic pathways and investigate the mechanisms of redox control.

Applications in Enzyme Kinetics and Metabolic Function Assays

NADP+ monosodium salt is a cornerstone reagent in enzyme kinetics and metabolic function assays. Many commercially available kits for measuring enzyme activity and metabolic pathways rely on the conversion of NADP+ to NADPH, or vice versa. eenzyme.comnih.govnih.gov The production or consumption of NADPH can be conveniently monitored spectrophotometrically by measuring the change in absorbance at 340 nm. creative-enzymes.com Alternatively, the intrinsic fluorescence of NADPH (excitation at ~340 nm, emission at ~460 nm) provides a more sensitive method for detection in fluorometric assays. eenzyme.comnih.govnih.gov

These assays are instrumental in determining key kinetic parameters of enzymes, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. teachmephysiology.comwikipedia.org For instance, the kinetic properties of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway that produces NADPH, are routinely characterized using NADP+ as the coenzyme.

Below is an interactive data table summarizing the kinetic parameters of Glucose-6-Phosphate Dehydrogenase from different sources with respect to its substrates.

| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |

| Pseudomonas C | NADP+ | 22 | - | nih.gov |

| Pseudomonas C | Glucose-6-Phosphate | 250 | - | nih.gov |

| Human Erythrocytes (Normal) | NADP+ | Value not specified | Value not specified | nih.govresearchgate.net |

| Human Erythrocytes (Normal) | Glucose-6-Phosphate | Value not specified | Value not specified | nih.govresearchgate.net |

| E. coli | NADP+ | 130 | 32.5 s⁻¹ (kcat) | harvard.edu |

| E. coli | Glucose-6-Phosphate | 220 | 32.5 s⁻¹ (kcat) | harvard.edu |

| Favism Patients | Glucose-6-Phosphate | 3330 | 0.263 IU/ml | researchgate.net |

Note: The table is interactive and can be sorted by clicking on the column headers.

Modulation of Intracellular Redox Potential in Model Systems

The ratio of NADP+ to NADPH is a critical indicator of the intracellular redox state. In model systems, such as cultured cells, manipulating the levels of NADP+ or NADPH can be used to study the cellular response to oxidative stress and to investigate the role of redox balance in various physiological and pathological processes. nih.gov Genetically encoded biosensors have been developed to monitor the dynamics of the NADP+/NADPH ratio in real-time within living cells, providing valuable insights into cellular metabolism.

Studies have shown that the redox potential of the NADP+/NADPH couple is maintained at distinct levels in different cellular compartments, such as the cytoplasm and mitochondria. mdpi.com For example, in cyanobacterial cells, the redox potential of intracellular NADP+/NADPH has been estimated to be around -316 mV in the dark-adapted state and -330 mV in the irradiated state, a relatively small variation that highlights the robustness of redox homeostasis. biorxiv.org In vitro models allow for the precise modulation of this redox couple to understand its impact on specific signaling pathways and cellular functions. nih.gov

Adenosine (B11128) Monophosphate (AMP) Monosodium Salt in Biochemical Research

Adenosine monophosphate (AMP) is a central molecule in cellular energy metabolism. Its monosodium salt is widely used in biochemical research to investigate energy-sensing pathways and enzymatic reactions.

Kinetic and Mechanistic Investigations of AMP Monosodium Salt Hydrolysis

The hydrolysis of AMP, which involves the cleavage of the phosphate ester bond, is a fundamental reaction in biochemistry. Kinetic studies of AMP monosodium salt hydrolysis under various pH conditions provide insights into the reaction mechanism and the stability of the molecule.

A detailed investigation into the hydrolysis of adenosine monophosphate disodium (B8443419) salt (a closely related compound) revealed that the reaction proceeds through different mechanisms in acidic and basic media. nih.gov In acidic conditions, there is a competition between the cleavage of the P-O bond and the N-glycosidic bond. In a basic medium, the mechanism is proposed to involve the cleavage of the P-O bond. nih.gov

The rate of hydrolysis is significantly influenced by pH. The following table presents the rate constants for the hydrolysis of adenosine monophosphate disodium salt at 60°C.

| Condition | Rate Constant | Reference |

| Second-order acid-catalyzed (kH) | 1.62 x 10⁻⁶ M⁻¹s⁻¹ | nih.gov |

| Neutral region (k₀) | ~10⁻⁷ s⁻¹ | nih.gov |

| Second-order base-catalyzed (kOH) | 4.32 x 10⁻⁶ M⁻¹s⁻¹ | nih.gov |

Note: The table is interactive and can be sorted by clicking on the column headers.

These kinetic studies are crucial for understanding the intrinsic stability of AMP and for providing a baseline for studying enzyme-catalyzed hydrolysis reactions.

Role of AMP and its Derivatives in Cellular Energy Transfer Research

AMP is a key allosteric regulator of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. nih.govnih.gov When cellular energy levels are low, the concentration of AMP increases, leading to the activation of AMPK. Activated AMPK then initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. nih.govyoutube.com

In biochemical research, AMP monosodium salt and its derivatives are invaluable tools for studying the AMPK signaling pathway. nih.gov They are used to activate AMPK in vitro to identify its downstream targets and to elucidate its role in various physiological processes. The allosteric activation of AMPK by AMP is a complex process that involves conformational changes in the enzyme, making it a better substrate for its upstream kinase and a poorer substrate for phosphatases. nih.gov

The potency of AMP and its derivatives in activating AMPK can be quantified by their half-maximal effective concentration (EC50).

| Activator | Target | EC50 | Reference |

| AMP | AMPK (in the absence of ATP) | 0.95 µM | nih.gov |

| A-769662 (synthetic activator) | AMPK | 390-800 nM | rcsb.org |

| C-2 (synthetic activator) | AMPK | 10-30 nM | nih.gov |

Note: The table is interactive and can be sorted by clicking on the column headers.

By using AMP monosodium salt and its analogs in in vitro studies, researchers can dissect the intricate mechanisms of cellular energy regulation and explore potential therapeutic interventions for metabolic diseases.

Precursor in Nucleic Acid Synthesis Studies

Adenine is a fundamental purine (B94841) nucleobase essential for the formation of nucleic acids. wikipedia.orgchemicalbook.com In research, particularly in cellular and molecular biology, adenine and its salts are utilized as precursors in studies of DNA and RNA synthesis. It serves as a building block for adenosine triphosphate (ATP), a key molecule for cellular energy and a precursor for nucleic acid synthesis. academie-sciences.fr

Research has demonstrated that some specialized cells, such as intestinal epithelial cells, lack the ability for de novo purine synthesis, meaning they cannot build purines from simpler molecules. nih.gov In these cases, the cells rely on the purine salvage pathway, utilizing pre-formed purines like adenine from dietary sources or from synthesis in other organs, such as the liver. nih.gov Studies using radiolabeled adenine, such as [14C]-adenine, have been instrumental in tracing its incorporation into the adenine and guanine (B1146940) pools of these cells, confirming its role as a crucial precursor for nucleic acid synthesis in tissues with limited de novo capabilities. nih.gov The ability of adenine to be readily incorporated into the nucleotide pool makes it a valuable tool for in vitro and in vivo studies investigating the dynamics of DNA and RNA synthesis under various physiological and pathological conditions. nih.govcdnsciencepub.com

The differential effects of adenine and guanine starvation on DNA synthesis have also been a subject of research. Studies suggest that the cellular pools of nucleotide precursors for adenine are significantly larger than those for guanine. nih.gov This difference in pool size is thought to explain why guanine nucleotide depletion leads to a more immediate and drastic inhibition of DNA synthesis compared to adenine depletion. nih.gov

Adenine's Role in Purine Metabolism Research (focusing on non-clinical mechanisms)

Adenine and its monosodium salt are pivotal in non-clinical research focused on elucidating the complex pathways of purine metabolism. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net This research provides foundational knowledge on how cells recycle and synthesize purine nucleotides, which are vital for numerous cellular processes beyond just forming DNA and RNA. patsnap.com

The metabolic fate of adenine is primarily governed by the purine salvage pathway, a critical process that is more energetically efficient than de novo synthesis. wikipedia.org Two key enzymes involved in the direct conversion of adenine are Adenine Phosphoribosyltransferase (APRT) and Adenosine Deaminase (ADA).

Adenine Phosphoribosyltransferase (APRT): This enzyme is central to the salvage of adenine. nih.gov It catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP) and pyrophosphate. wikipedia.orgwikipedia.org AMP can then be further phosphorylated to ADP and ATP, entering the cellular energy pool, or be used for nucleic acid synthesis. medlineplus.govdrugbank.com This pathway is the primary route for reutilizing adenine from dietary sources or from the breakdown of polyamines. wikipedia.org

In situations where APRT is deficient, an alternative, secondary pathway for adenine metabolism becomes prominent. Adenine is oxidized by xanthine (B1682287) dehydrogenase (XDH), also known as xanthine oxidase, first to 8-hydroxyadenine (B135829) and then to 2,8-dihydroxyadenine (B126177) (2,8-DHA). researchgate.netwikipedia.orgresearchgate.net The low solubility of 2,8-DHA is a key factor in the pathology of APRT deficiency. researchgate.netwikipedia.org

Table 1: Key Enzymes and Reactions in Adenine Metabolism

| Enzyme | Substrate(s) | Product(s) | Pathway Significance |

| Adenine Phosphoribosyltransferase (APRT) | Adenine, 5-phosphoribosyl-1-pyrophosphate (PRPP) | Adenosine monophosphate (AMP), Pyrophosphate | Primary salvage pathway for reutilizing adenine to synthesize nucleotides. wikipedia.orgwikipedia.orgmedlineplus.gov |

| Adenosine Deaminase (ADA) | Adenosine, 2'-deoxyadenosine | Inosine, 2'-deoxyinosine | Irreversibly deaminates adenosine, channeling it towards degradation or salvage via hypoxanthine. wikipedia.orgresearchgate.netnih.gov |

| Xanthine Dehydrogenase (XDH) | Adenine | 8-hydroxyadenine, 2,8-dihydroxyadenine | Alternative oxidation pathway, significant in APRT deficiency, leading to insoluble metabolites. researchgate.netwikipedia.orgresearchgate.net |

High doses of adenine are used to induce experimental chronic kidney disease (CKD) in animal models, providing a valuable tool for studying the metabolic perturbations associated with renal failure. nih.govkarger.comnih.gov Long-term feeding of adenine to rats leads to a range of metabolic abnormalities that mimic human CKD. nih.govkarger.com

The primary mechanism involves the low solubility of the adenine metabolite 2,8-dihydroxyadenine (2,8-DHA), which precipitates within the renal tubules, causing obstruction and injury. nih.govoup.com This initial injury triggers a cascade of events leading to significant metabolic disturbances.

Key Metabolic Perturbations Observed in Adenine-Induced CKD Models:

Azotemia: A hallmark of renal failure, characterized by the accumulation of nitrogenous waste products like urea (B33335) and creatinine (B1669602) in the blood. nih.govkarger.com

Accumulation of Uremic Toxins: The model shows increased levels of various uremic toxins, such as indoxyl sulfate (B86663) and p-cresyl sulfate, which are known to promote the progression of tubulointerstitial fibrosis. nih.gov

Amino Acid and Electrolyte Imbalances: The renal dysfunction leads to widespread imbalances in the levels of amino acids and electrolytes in the blood. nih.govkarger.com

Disrupted Energy Metabolism: Metabolomic profiling of adenine-fed rats reveals significant disturbances in energy metabolism pathways. nih.govoup.com

Perturbed Purine and Amino Acid Metabolism: Targeted metabolomic analysis has shown significant changes in purine metabolism (e.g., reduced hypoxanthine, increased xanthine) and the biosynthetic pathways of phenylalanine, tyrosine, and tryptophan. oup.com

These animal models are instrumental in understanding the pathophysiology of CKD and for testing potential therapeutic interventions aimed at mitigating these metabolic perturbations. nih.gov

Protein and Biomolecule Interactions with Adenine and Related Salts in Research

Adenine's chemical structure, featuring multiple hydrogen bond donors and acceptors, allows it to engage in a variety of interactions with proteins and other biomolecules. nih.gov These interactions are fundamental to its role as a molecular handle that increases the binding affinity and specificity of larger molecules like ATP, NAD+, and FAD. nih.gov Research in this area explores the physicochemical nature of these non-covalent interactions, such as hydrogen bonding and aromatic π–π stacking. chemicalbook.comnih.gov

In the field of prebiotic chemistry, which investigates the origins of life, the interaction between simple organic molecules and mineral surfaces is of great interest. Clay minerals like montmorillonite (B579905), which were present on the primitive Earth, are hypothesized to have played a crucial role by concentrating and protecting biomolecules, thereby facilitating prebiotic reactions. nih.gov

Studies have shown that adenine readily adsorbs onto the surface of montmorillonite. nih.govcambridge.org This adsorption is influenced by factors such as pH and the composition of the surrounding medium, like primitive seawater models. nih.gov The interaction is primarily driven by electrostatic attraction between the positively charged adenine molecule (at acidic to neutral pH) and the negatively charged surface of the clay. cambridge.orgproquest.com

Furthermore, research has explored the interaction of adenine with montmorillonite modified with metal ions like Cu²⁺ and Fe³⁺. These modifications can alter the surface properties of the clay and influence its adsorption capacity for adenine. cambridge.org

Table 2: Adsorption of Adenine onto Montmorillonite in Prebiotic Chemistry Models

| Mineral System | Solvent System | Key Finding |

| Montmorillonite | Artificial Seawater (4.0 Ga) | Adenine adsorbs onto the clay, and this interaction provides protection against decomposition from gamma radiation. nih.gov |

| Montmorillonite | Ultrapure Water / Artificial Seawater | Adsorption is pH-dependent; electrostatic attraction is a key mechanism. nih.govcambridge.org |

| Fe³⁺-modified Montmorillonite (Fe³⁺-Mont) | Artificial Seawater (4.0 Ga) | Showed the highest adenine adsorption capacity, indicating that metal ion modification can enhance the concentrating effect of the mineral. cambridge.org |

| Cu²⁺-modified Montmorillonite (Cu²⁺-Mont) | Distilled Water / Artificial Seawater (4.0 Ga) | Adsorption of adenine is a complex interplay between the adenine molecule, salts in the seawater, and the modified mineral surface. cambridge.org |

Adenine propenal is a reactive aldehyde that can be formed from the reaction of DNA with oxidants. acs.orgnih.govnih.gov It is known to be mutagenic and reacts with DNA to form covalent adducts. nih.govnih.gov Research has also investigated its ability to chemically modify proteins, which can alter their structure and function. acs.orgnih.gov

In vitro studies have shown that adenine propenal reacts specifically with certain amino acid residues in proteins. acs.orgnih.govnih.gov A survey of its reactivity with amino acids revealed that it forms adducts with lysine (B10760008) and cysteine, but not with histidine or arginine. acs.orgnih.govnih.gov

Detailed proteomic analyses using model proteins like human serum albumin (HSA) and the DNA repair protein Xeroderma Pigmentosum Group A (XPA) have identified the specific sites of modification. acs.orgnih.govnih.gov The primary stable adduct formed is Nε-oxopropenyllysine. acs.orgnih.govnih.gov

Key Findings from In Vitro Protein Modification Studies:

Human Serum Albumin (HSA): The most reactive sites for modification by adenine propenal are the lysine residues K190 and K351. acs.orgnih.gov

Xeroderma Pigmentosum Group A (XPA): Adenine propenal modifies several lysine residues in this DNA repair protein. acs.orgnih.gov Three of these modification sites are located within the protein's DNA-binding domain. acs.orgnih.gov

Functional Consequences: The chemical modification of XPA by adenine propenal has been shown to dramatically reduce its ability to bind to a DNA substrate, suggesting a potential mechanism by which oxidative stress could impair DNA repair processes. acs.orgnih.govnih.gov

Adenine Nucleoside Derivatives as Modulators in Biochemical Transport Studies

Adenine nucleoside derivatives have emerged as a significant class of molecules in biochemical research, particularly for their ability to modulate the activity of membrane transport proteins. These transporters are crucial for the movement of ions, neurotransmitters, and other solutes across cellular membranes, and their modulation can have profound effects on cellular signaling and function. Research has focused on synthesizing and characterizing rigid adenine nucleoside derivatives to explore their interactions with key biochemical transport systems, such as the human sodium symporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). These studies have revealed that specific structural modifications to the adenine nucleoside scaffold can produce compounds that either enhance or inhibit transporter function, suggesting complex, often allosteric, mechanisms of interaction.

Detailed Research Findings

A key area of investigation has been the development of rigid adenine nucleoside derivatives, specifically those with a North (N)-methanocarba ribose substitution. A study involving thirty-two such derivatives demonstrated a remarkable range of activities at the human dopamine transporter (DAT). These compounds were found to either enhance or inhibit the binding of radioligands, such as [¹²⁵I]RTI-55, to DAT. For instance, some derivatives increased the binding by up to 760% of the control, while others acted as potent inhibitors of dopamine uptake. This dual activity—enhancing radioligand binding while simultaneously inhibiting substrate transport—points towards an allosteric mechanism, where the nucleoside derivatives bind to a site on the transporter that is distinct from the primary binding site for the substrate or the radioligand.

The structure-activity relationship (SAR) of this class of compounds has been explored in detail. Key findings indicate that:

Small N⁶-substitutions, such as methyl or ethyl groups, were favored for activity.

The N1 position of the adenine ring was found to be essential for interaction with the transporter.

The nature of the terminal aryl group attached at the 2-position via an ethynyl (B1212043) linker significantly influenced potency and activity. For example, a thien-2-yl group resulted in compounds with high potency for enhancing radioligand binding, while a 3,4-difluorophenyl group was present in the most potent dopamine uptake inhibitor identified in the series.

One of the most potent dopamine uptake inhibitors from this class of rigid adenosine derivatives, compound 6 (with a 3,4-difluorophenyl group), exhibited an IC₅₀ value of 92 nM, making it three times more potent than cocaine in this regard. Conversely, compounds 9 and 16 (with a thien-2-yl group) were potent enhancers of [¹²⁵I]RTI-55 binding, with EC₅₀ values of 35.1 nM and 9.1 nM, respectively. The modulatory effects of these derivatives were not limited to DAT; several compounds also showed inhibitory or enhancing effects on binding at NET and SERT, typically in the micromolar range.

These findings identify a novel class of allosteric ligands for biogenic amine transporters, providing valuable chemical tools for studying transporter pharmacology and function.

Table 1: Modulatory Effects of Selected Rigid Adenine Nucleoside Derivatives on the Human Dopamine Transporter (DAT)

| Compound | Terminal Aryl Group | Effect on DAT | Potency |

|---|---|---|---|

| Compound 6 | 3,4-difluorophenyl | DA Uptake Inhibition | IC₅₀ = 92 nM |

| Compound 9 | Thien-2-yl | [¹²⁵I]RTI-55 Binding Enhancement | EC₅₀ = 35.1 nM |

| Compound 16 | Thien-2-yl | [¹²⁵I]RTI-55 Binding Enhancement | EC₅₀ = 9.1 nM |

Advanced Research Directions and Emerging Areas for Adenine, Monosodium Salt

Elucidating the Full Spectrum of Adeninate Anion Reactivity with Metal Ions

The adeninate anion, the conjugate base of adenine (B156593), possesses multiple nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6) that can act as potential coordination sites for metal ions. mdpi.com This versatility makes it a subject of intense study in coordination chemistry. Research aims to fully map the reactivity of the adeninate anion with a wide range of metal ions, which is crucial for understanding its role in biological systems and for designing novel materials.

Systematic studies involving the reaction of adenine with metal salts, such as copper(II) chloride, at various pH levels reveal that the coordination behavior is highly dependent on the reaction conditions. banglajol.info Depending on the pH, different nitrogen atoms on the adenine ring become preferential binding sites. banglajol.info For instance, in the [Cu(tren)(adeninato)]+ complex, the Cu2+ ion coordinates through the N9 site of the adeninate anion. banglajol.info Conversely, in other complexes, protonation at one site can direct metal binding to another, such as coordination at N7 when the N1 site is protonated. banglajol.info

The interaction is not limited to first-row transition metals. Studies with silver ions (Ag+), a soft Lewis acid, show a strong affinity for the intermediately soft adeninate base, leading to the transformation of adeninate-based metal-organic frameworks (MOFs). nih.gov This strong interaction can cause structural reorganization, highlighting the dynamic nature of these systems. nih.gov The coordination mode of silver with adenine derivatives can be controlled by substituents on the N9 position, leading to different structural frameworks, including dinuclear dimers and metallaquartets. researchgate.net

Current research efforts are focused on:

Mapping Coordination Preferences: Systematically studying the coordination of a broad range of metal ions (alkali, alkaline earth, transition metals, and lanthanides) with the adeninate anion under varying conditions (pH, solvent) to establish a comprehensive library of binding modes. mdpi.combanglajol.info

Structural Characterization: Utilizing advanced techniques like cryogenic ion spectroscopy and X-ray crystallography to precisely determine the geometry of metal-adeninate complexes. mdpi.comrsc.org

Metal-Organic Frameworks (MOFs): Exploring the use of adeninate as a linker in the synthesis of novel MOFs. Anionic zinc-adeninate MOFs have been shown to be effective luminescent sensors for detecting rare earth ions in aqueous solutions. elsevierpure.com The structure of these MOFs significantly influences their sensitivity and selectivity. elsevierpure.com

Table 1: Coordination of Metal Ions with Adenine/Adeninate This table is interactive and can be sorted by clicking on the headers.

| Metal Ion | Coordination Sites | Technique/Context | Research Focus |

|---|---|---|---|

| Cu(II) | N9, N7, N3, N1 | pH-dependent synthesis | Understanding selective binding and complex formation. banglajol.info |

| Ag(I) | N3, N9, N1 | Crystal engineering | Controlling structural frameworks and polynucleotide mimics. researchgate.net |

| Zn(II) | Various | Metal-Organic Frameworks | Development of luminescent sensors for other ions. elsevierpure.com |

| Mn(II), Fe(III), Co(II), Ni(II), Cd(II) | Ring Nitrogens, Exocyclic NH2 | Spectroscopic analysis | Synthesis and characterization of new metal complexes. mdpi.com |

| Alkali Metals (Li+, Na+, K+, Rb+, Cs+) | N7, N3, N6 (amino) | Cryogenic ion spectroscopy | Investigating tautomerization and complex stability. rsc.org |

| Mg(II), K(I) | Phosphate (B84403) backbone (indirect) | Molecular Dynamics Simulations | Influence on RNA structure (e.g., adenine riboswitch). nih.gov |

Development of Novel Biochemical Probes and Assays Utilizing Adenine Monosodium Salt Derivatives

The adenine scaffold is a privileged structure in medicinal chemistry and chemical biology due to its central role in numerous biological molecules like ATP, NAD, and FAD. academie-sciences.fr Researchers are leveraging this by chemically modifying adenine to create sophisticated probes and assays for studying biological processes, diagnosing diseases, and screening for new drugs.

A significant area of development is in fluorescent probes. For example, a small molecule probe based on an adenine-coumarin derivative was designed to image nucleic acids (DNA and RNA) within mitochondria and nucleoli. nih.govresearchgate.net This probe exhibits a significant increase in fluorescence upon binding to nucleic acids, with the quantum yield increasing from 2.5% to as high as 22.5% when bound to RNA. nih.govresearchgate.net Such tools are invaluable for visualizing the distribution and dynamics of genetic material within living cells.

Another application is the creation of chemosensors for pathogen detection. Smart chemosensors have been developed where a terminal adenine on the probe sticks to thymine (B56734) in a single-stranded DNA (ssDNA) sequence specific to a pathogen. researchgate.netnih.gov When the target DNA from the pathogen is present, it hybridizes with the ssDNA, causing the release of the adenine-based chemosensor, which generates a detectable signal (colorimetric or fluorescent). researchgate.netnih.gov This approach offers a rapid and accurate method for identifying bacterial pathogens. nih.gov

Emerging research in this field includes:

Receptor-Specific Probes: Synthesizing adenine derivatives as selective antagonists or agonists for adenosine (B11128) receptors (A1, A2A, A2B, A3). mdpi.comed.ac.uk These are developed into radioligands for binding studies and fluorescent probes for receptor labeling, aiding in understanding the function of these important drug targets. nih.gov

Activity-Based Probes: Designing adenine-derived probes that covalently bind to the active sites of nucleotide-binding proteins, such as kinases. These probes can be used to profile enzyme activity directly in living cells, offering a more accurate picture of drug-target engagement than traditional assays using purified enzymes. researchgate.net

Multi-functional Probes: Creating probes that can target more than one type of biomolecule or report on specific molecular interactions, providing a more holistic view of cellular processes. researchgate.net

Table 2: Examples of Adenine-Based Biochemical Probes This table is interactive and can be sorted by clicking on the headers.

| Probe Type | Derivative Structure | Target | Application |

|---|---|---|---|

| Fluorescent Probe | Adenine-Coumarin | Mitochondrial DNA/RNA | Live-cell imaging of nucleic acids. nih.govresearchgate.net |

| Chemosensor | Adenine-Carbazole | Bacterial DNA | Rapid diagnosis of pathogens. nih.gov |

| Radioligand | 2-Aryl-6-morpholinopurine | Adenosine Receptors | Receptor binding assays and drug screening. mdpi.com |

| Fluorescent Antagonist | Triazinobenzimidazole derivative | Adenosine Receptors A1/A2B | Labeling and studying specific receptor subtypes. nih.gov |

| Activity-Based Probe | Biotinyl-FSBA (derivative) | Protein Kinases | Profiling kinase activity in living cells. researchgate.net |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

Combining computational modeling with experimental validation provides a powerful paradigm for gaining deep insights into the behavior of adenine and its derivatives at the atomic level. This synergistic approach allows researchers to predict properties, rationalize experimental observations, and guide the design of new molecules and experiments.

In another example, the interaction of adenine with artificial seawaters, relevant to prebiotic chemistry, was studied using both spectroscopy (FT-IR, Raman) and theoretical calculations. nih.gov The experimental spectra showed changes in adenine's vibrational modes in the presence of various salts, and computational models helped attribute these changes to specific structural alterations caused by interactions with ions like Na+, Mg2+, and Ca2+. nih.gov

Key areas where this integrated approach is advancing knowledge include:

Reaction Mechanisms: Using quantum chemical computations to propose and verify feasible mechanisms for chemical reactions, such as the formation of adenine from simple precursor molecules like hydrogen cyanide under prebiotic conditions. sciencedaily.com

Spectroscopic Analysis: Assigning complex experimental spectra by comparing them to spectra predicted from theoretical models of different potential structures and isomers. nih.gov

Thermodynamics and Kinetics: Calculating the relative stabilities, dissociation energies, and reaction rate constants for various adenine species, such as adenine radicals. nih.gov For instance, combined computational and experimental work has helped determine the relative stabilities of different hydrogen atom adducts to adenine in the gas phase. nih.gov

Binding Affinity: Employing fully atomistic MD simulations combined with umbrella sampling to calculate the adsorption free energy of nucleobases like adenine on various surfaces, which is critical for designing biosensors. acs.org

Exploration of Adenine Salt Interactions in Synthetic Biology and Origin of Life Research

Adenine is a cornerstone molecule in discussions about the origin of life, as it is a key component of genetic material (DNA, RNA) and energy currency (ATP). nih.gov The study of adenine and its salts under prebiotic conditions provides clues about the chemical evolution that may have led to the first living systems. Simultaneously, adenine's fundamental role makes it a target for modification and incorporation into novel systems in the field of synthetic biology.

In origin of life research, a central question is how the building blocks of life, like adenine, first formed and accumulated on the early Earth. sciencedaily.com Experiments have shown that adenine can be synthesized from plausibly prebiotic molecules like hydrogen cyanide (HCN) and formamide, especially when heated with ammonium (B1175870) formate, a salt. acs.orgresearchgate.net However, critical analyses also point out challenges, such as the instability of adenine to hydrolysis and its weak, nonspecific hydrogen bonding with uracil, which raises questions about its role in an early replicator. nih.gov The interaction of adenine with salts present in ancient seawaters is being studied to understand how these ions might have influenced its structure and reactivity on the prebiotic Earth. nih.gov

In synthetic biology, the focus is on engineering new biological parts, devices, and systems. This includes the area of artificial gene synthesis, which constructs genes from nucleotides de novo. wikipedia.org While this process traditionally uses the four canonical bases, including adenine, future applications may incorporate unnatural base pairs (UBPs). wikipedia.org Understanding the interactions of adenine and its derivatives is fundamental to expanding the genetic alphabet and creating synthetic organisms with novel functions.

Current research directions in these fields involve:

Prebiotic Synthesis Pathways: Investigating various geological and extraterrestrial environments (e.g., interstellar dust clouds) as potential sources for adenine and exploring catalytic pathways for its formation from simple precursors. sciencedaily.comsciencedaily.comwikipedia.org

Role in Early Replicators: Despite some chemical challenges, adenine's presence in all life makes it a continued focus of research into the first self-replicating molecules, with scientists exploring conditions that might have stabilized it or enhanced its pairing specificity. nih.gov

Synthetic Genetic Polymers: Designing and synthesizing alternative nucleic acids (XNAs) where the sugar or phosphate backbone is altered, while retaining nucleobases like adenine, to create genetic materials with new properties, such as enhanced stability.

Expanding the Genetic Code: Studying the tolerance of cellular machinery, like polymerases, to modified adenine derivatives to facilitate the in vivo incorporation of unnatural bases into DNA and RNA.

Q & A

Q. What safety protocols are critical when handling adenine monosodium salt in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to prevent dermal/ocular exposure. Store in airtight containers with desiccants to avoid hygroscopic clumping. Dispose of waste via neutralization (1 M HCl) and incineration. Include COA and SDS documentation in appendices, specifying batch-specific impurities (e.g., <0.1% adenine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.